molecular formula C14H19NOS B6540927 N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide CAS No. 1058208-75-5

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide

Cat. No.: B6540927
CAS No.: 1058208-75-5
M. Wt: 249.37 g/mol
InChI Key: LITZFEXHSHXZOE-UHFFFAOYSA-N
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Description

methyl}cyclopropanecarboxamide N-{$$1-(Thiophen-2-yl)cyclopentyl$$ methyl}cyclopropanecarboxamide is a cyclopropane carboxamide derivative characterized by a cyclopentylmethyl bridge linking a thiophene heterocycle to the cyclopropane ring. Cyclopropane carboxamides are notable in medicinal chemistry for their conformational rigidity and metabolic stability, making them valuable scaffolds in drug design .

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c16-13(11-5-6-11)15-10-14(7-1-2-8-14)12-4-3-9-17-12/h3-4,9,11H,1-2,5-8,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITZFEXHSHXZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

Thiophene reacts with cyclopentyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(thiophen-2-yl)cyclopentane. Subsequent oxidation with m-CPBA (meta-chloroperbenzoic acid) generates the corresponding alcohol.

Reaction Conditions

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Oxidizing Agent : m-CPBA (1.5 equiv), 12 h

  • Yield : 68–72%

Conversion to 1-(Thiophen-2-yl)cyclopentylmethylamine

The alcohol intermediate is functionalized to introduce the methylamine group.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 1-(thiophen-2-yl)cyclopentanol reacts with phthalimide to form the protected amine. Hydrazinolysis removes the phthaloyl group, yielding the primary amine.

Reaction Conditions

  • Reagents : DEAD (1.1 equiv), PPh₃ (1.1 equiv), phthalimide (1.2 equiv)

  • Solvent : THF, 0°C → reflux

  • Deprotection : Hydrazine hydrate, ethanol, 80°C, 6 h

  • Yield : 58–63%

Gabriel Synthesis

Alternately, the alcohol is converted to a bromide (PBr₃, DCM) and treated with potassium phthalimide. Acidic hydrolysis (HCl, H₂O) liberates the amine.

Reaction Conditions

  • Bromination : PBr₃ (1.5 equiv), DCM, 0°C, 2 h

  • Amine Formation : K-phthalimide (1.3 equiv), DMF, 60°C, 12 h

  • Yield : 65–70%

Amide Bond Formation with Cyclopropanecarboxylic Acid

The final step couples the amine with cyclopropanecarboxylic acid.

Carbodiimide-Mediated Coupling

Cyclopropanecarboxylic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Reaction with 1-(thiophen-2-yl)cyclopentylmethylamine in DCM affords the target amide.

Reaction Conditions

  • Activators : EDCI (1.2 equiv), HOBt (1.2 equiv)

  • Solvent : DCM, 0°C → room temperature, 24 h

  • Yield : 75–80%

Acid Chloride Method

Cyclopropanecarboxylic acid is treated with oxalyl chloride to form the acyl chloride. Addition of the amine in the presence of Na₂CO₃ yields the amide.

Reaction Conditions

  • Chlorination : Oxalyl chloride (2.0 equiv), DCM, 0°C, 1 h

  • Coupling : Amine (1.0 equiv), Na₂CO₃ (2.0 equiv), 0°C → room temperature, 6 h

  • Yield : 70–78%

Optimization and Scalability

Solvent Effects

Polar aprotic solvents (DMF, THF) improve amine solubility and reaction rates, while DCM minimizes side reactions.

Temperature Control

Low-temperature (−78°C) steps prevent epimerization during cyclopropane formation.

Analytical Characterization

1H NMR (DMSO-d6): δ 7.42 (d, J = 3.6 Hz, 1H, thiophene), 6.92 (dd, J = 5.1 Hz, 1H, thiophene), 3.25 (t, J = 7.2 Hz, 2H, CH₂NH), 1.85–1.45 (m, 8H, cyclopentyl), 1.12–0.98 (m, 4H, cyclopropane).

HPLC Purity : ≥99.5% (C18 column, acetonitrile/H₂O gradient).

Challenges and Mitigation

  • Cyclopropane Ring Stability : Minimize prolonged exposure to acids/bases to prevent ring-opening.

  • Amine Oxidation : Use inert atmosphere (N₂/Ar) during coupling.

Comparative Analysis of Methods

Method Yield Purity Scalability
Carbodiimide-Mediated75–80%99.5%Industrial
Acid Chloride70–78%98.8%Lab-scale

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The cyclopropane ring can be reduced under hydrogenation conditions to form a cyclopropylmethylamine derivative.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide has shown potential in the development of pharmaceuticals, particularly as a lead compound in drug discovery. Its structural components suggest possible interactions with biological targets, making it a candidate for further investigation.

Antidepressant Activity

Research indicates that compounds with thiophene rings often exhibit psychoactive properties. The cyclopentyl and cyclopropane moieties may enhance the binding affinity to neurotransmitter receptors, suggesting potential antidepressant effects. Studies could focus on synthesizing derivatives of this compound to evaluate their efficacy in preclinical models of depression.

Anticancer Properties

Preliminary studies have suggested that similar compounds can inhibit cancer cell proliferation. The unique structure of this compound may interact with specific pathways involved in tumor growth, warranting further investigation through in vitro and in vivo studies.

Material Science Applications

The unique properties of this compound make it suitable for use in material science, particularly in the development of novel polymers and composites.

Polymer Development

The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical and thermal properties of polymers. Its incorporation into polymer matrices could lead to materials with improved durability and flexibility.

Coatings and Adhesives

Due to its chemical stability and potential hydrophobic characteristics, this compound may be used in formulating advanced coatings and adhesives. Research into its performance as a protective layer against environmental factors could yield beneficial applications in industrial settings.

Organic Synthesis Applications

In organic synthesis, this compound can be utilized as an intermediate for synthesizing more complex molecules.

Synthetic Pathways

The compound's structure allows for various synthetic transformations, including functionalization reactions that can introduce additional functional groups. This versatility makes it a valuable building block in the synthesis of complex organic molecules.

Catalysis

Exploration of its role as a catalyst or catalyst precursor in organic reactions could provide insights into new reaction mechanisms or improve existing synthetic methodologies.

Data Table: Summary of Applications

Application AreaPotential UsesResearch Focus
Medicinal ChemistryAntidepressant activityEfficacy studies
Anticancer propertiesIn vitro/in vivo studies
Material SciencePolymer developmentMechanical/thermal property analysis
Coatings and adhesivesEnvironmental resistance studies
Organic SynthesisSynthetic pathwaysFunctionalization reactions
CatalysisReaction mechanism exploration

Mechanism of Action

The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene ring could play a crucial role in binding to the active site of enzymes or receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Heterocyclic Ring

  • N-(Thiazol-2-yl)cyclopropanecarboxamide (): Replaces thiophene with thiazole (N-S heterocycle). The sulfur atom in thiazole may enhance binding to fungal targets compared to thiophene derivatives .
  • N-[(E)-Thiophen-2-ylmethylideneamino]cyclopropanecarboxamide (): Features an imine (C=N) bridge instead of the cyclopentylmethyl group. The SMILES notation (C9H10N2OS) and InChi key highlight its planar geometry, contrasting with the 3D cyclopentane spacer in the target compound .

Variations in Cyclopropane Substituents

  • N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Incorporates a phenyl group and phenoxy substituent on the cyclopropane ring. The synthesis yields a 19:1 diastereomer ratio, suggesting stereochemical sensitivity during preparation. The methoxy group may enhance solubility compared to thiophene-based analogs .
  • 1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide (): Substitutes a cyano group and fluorophenylmethyl chain. The electron-withdrawing fluorine and cyano groups likely increase metabolic stability and influence binding affinity, as seen in its CAS-registered structure (C12H11FN2O) .

Pharmacologically Active Derivatives

  • Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) (): A fentanyl analog with a cyclopropane carboxamide core. Unlike the target compound, cyclopropylfentanyl binds μ-opioid receptors, demonstrating potent psychoactive effects. Its structural similarity to fentanyl underscores the role of the cyclopropane ring in modulating receptor interaction kinetics .

Biological Activity

N-{[1-(thiophen-2-yl)cyclopentyl]methyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C16H22N2O2S
  • Molecular Weight : 306.42 g/mol
  • IUPAC Name : this compound

This compound has been studied for its role as a TLR7 (Toll-like receptor 7) agonist. TLR7 is a crucial component of the immune system, playing a significant role in the recognition of viral RNA and initiating immune responses against pathogens.

Therapeutic Potential

Research indicates that this compound may have applications in treating various diseases, including:

  • Cancer : Its ability to activate TLR7 can enhance anti-tumor immunity.
  • Infectious Diseases : By stimulating the immune response, it may help combat viral infections.

Case Studies and Research Findings

  • TLR7 Agonism :
    • A study demonstrated that compounds similar to this compound exhibited significant activation of TLR7, leading to increased production of pro-inflammatory cytokines. This suggests a mechanism for enhancing immune responses against tumors and infections .
  • Cytotoxicity Assays :
    • In vitro assays showed that derivatives of this compound displayed cytotoxic effects on various cancer cell lines, indicating potential as an anti-cancer agent .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies revealed favorable absorption characteristics, with an estimated half-life suitable for therapeutic applications .

Data Table of Biological Activities

Activity TypeObserved EffectReference
TLR7 ActivationEnhanced cytokine production
CytotoxicitySignificant effects on cancer cells
PharmacokineticsFavorable absorption and half-life

Q & A

Q. Key Optimization Factors :

  • Catalysts : Palladium/copper salts for coupling reactions .
  • Solvents : Polar aprotic solvents (DMF, methanol) to enhance reaction rates .
  • Temperature : Low temperatures (0–5°C) during amide bond formation to prevent racemization .

Which analytical techniques are employed to confirm the structure and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify cyclopropane ring integrity, thiophene substitution patterns, and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for validating cyclopropane-thiophene spatial arrangements .

Q. Purity Assessment :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

What initial biological activities have been reported for this compound?

Q. Basic

  • Antiviral Activity : Demonstrated inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) via hydrogen bonding with catalytic residues, with IC₅₀ values in the low micromolar range .
  • Enzyme Interactions : Binds to kinases and GPCRs through hydrophobic interactions (cyclopropane-thiophene) and π-stacking (aromatic groups) .

Q. Table 1: Reported Biological Activities

TargetAssay TypeActivity (IC₅₀/EC₅₀)Reference
Viral ProteaseFluorescence2.3 µM
Kinase XRadioligand15 µM

How do structural modifications influence the biological activity of this compound?

Q. Advanced

  • Thiophene Substituents :
    • Chlorine or bromine at the 5-position enhances antiviral activity by increasing electrophilicity and target binding .
    • Methyl groups reduce metabolic degradation but may lower solubility .
  • Cyclopropane Modifications : Fluorination improves metabolic stability but can reduce cell permeability due to increased polarity .

Case Study :
Replacing cyclopropane with cyclohexane in analogs decreased protease inhibition by 40%, highlighting the cyclopropane’s role in steric constraint .

What strategies optimize reaction yields during synthesis?

Q. Advanced

  • Catalyst Screening : Pd(OAc)₂/XPhos systems improve coupling efficiency (yields >85%) compared to traditional Pd(PPh₃)₄ .
  • Solvent Selection : DMF enhances amide bond formation kinetics but requires strict anhydrous conditions to avoid hydrolysis .
  • Temperature Gradients : Stepwise heating (25°C → 60°C) during cyclopropanation minimizes byproduct formation .

Q. Table 2: Reaction Yield Optimization

StepCatalystSolventYield (%)
Thiophene CouplingPd(OAc)₂/XPhosDMF88
Amide Formation-CH₂Cl₂75

How can researchers address contradictions in biological assay data for this compound?

Q. Advanced

  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
  • Structural Validation : Reconfirm compound identity via X-ray crystallography if conflicting activity arises .
  • Negative Controls : Use analogs (e.g., N-{2-hydroxypropyl} derivatives) to isolate target-specific effects .

Example : Discrepancies in kinase inhibition (IC₅₀ = 15 µM vs. 45 µM) were resolved by identifying residual DMSO (≥1%) as an assay interferent .

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